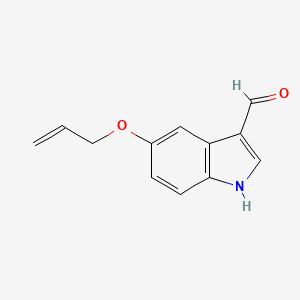

5-Allyloxy-1H-indole-3-carbaldehyde

Description

Properties

Molecular Formula |

C12H11NO2 |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

5-prop-2-enoxy-1H-indole-3-carbaldehyde |

InChI |

InChI=1S/C12H11NO2/c1-2-5-15-10-3-4-12-11(6-10)9(8-14)7-13-12/h2-4,6-8,13H,1,5H2 |

InChI Key |

CFNKUQSVVJIVBW-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC1=CC2=C(C=C1)NC=C2C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Indole Derivatives

The following analysis focuses on indole-3-carbaldehyde derivatives with substitutions at position 5, as these modifications significantly influence electronic, steric, and functional properties.

Substituent Effects at Position 5

Key Observations :

Electronic Effects :

- The allyloxy group in 5-Allyloxy-1H-indole-3-carbaldehyde is moderately electron-donating due to the oxygen atom, but its conjugated double bond may introduce resonance effects distinct from methoxy or hydroxy groups .

- Methoxy and hydroxy substituents strongly influence the electron density of the indole ring, affecting reactivity in electrophilic substitution reactions .

Benzyloxy derivatives exhibit increased lipophilicity, which may enhance membrane permeability in biological systems compared to allyloxy or methoxy analogs .

Hydrogen Bonding and Solubility :

- The hydroxy substituent enables hydrogen bonding, likely improving aqueous solubility relative to allyloxy or methyl derivatives .

- 5-Methyl-1H-indole-3-carbaldehyde lacks polar groups, resulting in lower solubility in polar solvents .

Key Observations :

- 5-Hydroxy-1H-indole-3-carbaldehyde serves as a common precursor for synthesizing alkoxy derivatives via alkylation .

Preparation Methods

Friedel-Crafts Alkylation Followed by Vilsmeier-Haack Formylation

The most cited route involves a two-step sequence starting from 5-hydroxyindole. In the first step, allylation of the hydroxyl group at the 5-position is achieved via Friedel-Crafts alkylation using allyl bromide or allyl chloride in the presence of a Lewis acid catalyst. Aluminum chloride (AlCl₃) or boron trifluoride diethyl etherate (BF₃·Et₂O) is typically employed to activate the electrophile. The reaction proceeds under anhydrous conditions in dichloromethane or tetrahydrofuran (THF) at 0–25°C, yielding 5-allyloxyindole as an intermediate.

The second step introduces the aldehyde group at the 3-position using the Vilsmeier-Haack reaction. A mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) generates the Vilsmeier reagent, which facilitates formylation. The reaction is conducted at reflux temperatures (80–100°C) for 4–6 hours, followed by careful hydrolysis with ice-cold water to isolate this compound.

Key Reaction Parameters

| Parameter | Friedel-Crafts Step | Vilsmeier-Haack Step |

|---|---|---|

| Temperature | 0–25°C | 80–100°C |

| Catalyst | AlCl₃ or BF₃·Et₂O | POCl₃/DMF |

| Solvent | Dichloromethane or THF | DMF |

| Reaction Time | 2–4 hours | 4–6 hours |

| Yield | 75–85% | 60–70% |

This method’s major advantage lies in its compatibility with sensitive functional groups, though the use of POCl₃ necessitates stringent safety protocols. Side reactions, such as over-allylation or decomposition of the indole ring, are minimized by maintaining low temperatures during the alkylation step.

Alternative Approaches and Modifications

Direct Allylation of 3-Formylindole Derivatives

An alternative one-pot strategy involves allylating pre-formed 3-formylindole derivatives. For instance, 5-hydroxy-1H-indole-3-carbaldehyde is treated with allyl bromide in the presence of potassium carbonate (K₂CO₃) as a base and tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst. The reaction occurs in acetonitrile at 60–80°C, achieving 70–75% yield. This method bypasses the need for Lewis acids but requires higher temperatures, which may degrade heat-sensitive substrates.

Enzymatic Allylation Strategies

Recent advances in biocatalysis have explored lipase-mediated allylation under mild conditions. Candida antarctica lipase B (CAL-B) immobilized on acrylic resin catalyzes the transesterification of 5-hydroxyindole with allyl acetate in tert-amyl alcohol. While this method offers excellent regioselectivity and avoids harsh reagents, yields remain suboptimal (50–55%), limiting industrial adoption.

Optimization of Critical Reaction Parameters

Solvent Selection and Impact on Yield

Polar aprotic solvents such as DMF and dimethylacetamide (DMA) enhance the solubility of intermediates in the Vilsmeier-Haack step but may complicate purification due to high boiling points. Switching to dichloroethane (DCE) reduces side reactions but prolongs reaction times. Empirical studies indicate that solvent mixtures (e.g., DMF:DCE 1:1) balance reactivity and ease of isolation.

Catalytic Systems for Improved Efficiency

Replacing AlCl₃ with milder Lewis acids like zinc triflate (Zn(OTf)₂) in the Friedel-Crafts step reduces hydrolysis of the allylating agent. This modification increases yields to 88–90% while enabling catalyst recycling. Similarly, substituting POCl₃ with phosphoryl chloride (PCl₃O) in the formylation step mitigates corrosion risks without compromising reactivity.

Mechanistic Insights and Side-Reaction Analysis

Friedel-Crafts Alkylation Mechanism

The Lewis acid coordinates to the oxygen of allyl bromide, generating a reactive acylium ion that undergoes electrophilic aromatic substitution at the 5-position of indole. Competing reactions, such as N-allylation or polymerization, are suppressed by steric hindrance from the indole ring’s nitrogen.

Vilsmeier-Haack Formylation Pathway

The Vilsmeier reagent (POCl₃·DMF complex) attacks the electron-rich 3-position of indole, forming an iminium intermediate. Hydrolysis releases the aldehyde group, but over-chlorination at the 2-position can occur if excess POCl₃ is used. Kinetic studies recommend stoichiometric control (1.2–1.5 equivalents of POCl₃) to minimize byproducts.

Industrial-Scale Production Considerations

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 5-Allyloxy-1H-indole-3-carbaldehyde with high purity?

- Methodology : Synthesis typically involves allylation of a hydroxyl-substituted indole precursor under anhydrous conditions to prevent hydrolysis. Temperature control (e.g., 0–5°C during electrophilic substitution) and pH adjustment (neutral to mildly acidic) are critical for regioselectivity at the 5-position. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity. Monitoring by TLC and NMR spectroscopy confirms intermediate formation .

Q. How can researchers characterize the structural integrity of this compound?

- Methodology : Use a combination of H/C NMR to verify the allyloxy group (δ 4.5–5.5 ppm for allylic protons) and aldehyde proton (δ ~10 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H] for CHNO). IR spectroscopy identifies the aldehyde carbonyl stretch (~1700 cm) .

Q. What are the standard biological screening protocols for this compound?

- Methodology : Initial screens include in vitro assays against cancer cell lines (e.g., MTT assay) and enzyme inhibition studies (e.g., COX-2 for anti-inflammatory activity). Dose-response curves (1–100 µM) and IC calculations are performed. Positive controls (e.g., indomethacin for COX-2) validate assay conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodology : Cross-validate results using orthogonal assays (e.g., fluorescence-based enzymatic assays vs. radiometric methods). Analyze batch-to-batch purity via HPLC and assess solvent effects (DMSO vs. aqueous buffers). Perform molecular docking to predict binding modes with targets (e.g., COX-2 active site) and compare with structurally validated analogs (e.g., 5-benzyloxy derivatives) .

Q. What strategies optimize the compound’s reactivity for derivatization without compromising the indole core?

- Methodology : Protect the aldehyde group (e.g., acetal formation) before functionalizing the allyloxy chain via Heck coupling or epoxidation. Use mild conditions (Pd catalysts, <50°C) to avoid indole ring decomposition. Post-derivatization, deprotection with aqueous HCl regenerates the aldehyde .

Q. How do electronic effects of substituents influence the compound’s stability and bioactivity?

- Methodology : Synthesize analogs with electron-withdrawing (e.g., 5-nitro) or donating (e.g., 5-methoxy) groups. Compare stability via accelerated degradation studies (40°C, 75% RH) and redox potential via cyclic voltammetry. Correlate substituent effects with bioactivity using QSAR models .

Q. What computational methods predict the compound’s metabolic pathways?

- Methodology : Use in silico tools (e.g., GLORYx, SwissADME) to identify likely Phase I/II metabolism sites (e.g., allyloxy chain oxidation, aldehyde reduction). Validate with microsomal assays (human liver microsomes + NADPH) and LC-MS/MS metabolite profiling .

Data Analysis and Experimental Design

Q. How should researchers design dose-response studies to account for the compound’s solubility limitations?

- Methodology : Pre-solubilize in DMSO (<0.1% final concentration) and use surfactants (e.g., Tween-80) for aqueous dilution. Perform dynamic light scattering (DLS) to confirm nanoparticle-free solutions. Include vehicle controls to rule out solvent artifacts .

Q. What statistical approaches are recommended for analyzing synergistic effects in combination therapies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.